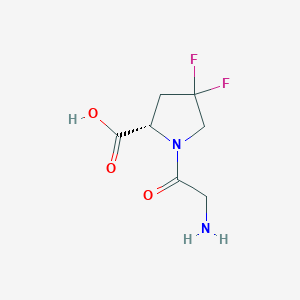
(S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid is a unique compound characterized by its pyrrolidine ring structure with two fluorine atoms at the 4-position and a glycine moiety attached to the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.
Glycine Attachment: The glycine moiety is introduced through a coupling reaction, often using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The glycine moiety may facilitate transport across cell membranes or enhance solubility.
Comparison with Similar Compounds
Meldrum’s Acid: Known for its reactivity and use in organic synthesis.
Pyrrolidine Derivatives: Various pyrrolidine-based compounds are used in medicinal chemistry and as catalysts in asymmetric synthesis.
Uniqueness: (S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid stands out due to the presence of fluorine atoms, which impart unique chemical and biological properties. The combination of the pyrrolidine ring and glycine moiety further enhances its versatility in research and industrial applications.
Properties
Molecular Formula |
C7H10F2N2O3 |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
(2S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10F2N2O3/c8-7(9)1-4(6(13)14)11(3-7)5(12)2-10/h4H,1-3,10H2,(H,13,14)/t4-/m0/s1 |
InChI Key |
DFHNCSPXTPTGLQ-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)CN)C(=O)O |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















